molecular formula C11H10BrNO3 B8584281 methyl 3-bromo-6-(methyloxy)-1H-indole-2-carboxylate

methyl 3-bromo-6-(methyloxy)-1H-indole-2-carboxylate

Cat. No.: B8584281
M. Wt: 284.11 g/mol
InChI Key: XKJZRKGQSMDNPM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-(methyloxy)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 3-bromo-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-6-3-4-7-8(5-6)13-10(9(7)12)11(14)16-2/h3-5,13H,1-2H3

InChI Key

XKJZRKGQSMDNPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methoxycarbonyl-6-methoxy-1H-indole (1.00 g; mfd. by Aldrich) was dissolved in DMF (51.2 mL) under an argon atmosphere, followed by stirring at 0° C. A solution of N-bromosuccinimide (1.02 g) in DMF (21.7 mL) was added dropwise over 30 minutes. The reaction mixture was maintained at 0° C. and stirred for 2.5 hours. The reaction mixture was poured into an ice water. After stirring, the resulting mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (4:1-3:1 hexane/ethyl acetate) to yield the title compound (760 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
51.2 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
21.7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 6-(methyloxy)-1H-indole-2-carboxylate (0.10 g, 0.49 mmol) was dissolved in DMF (2 mL) then N-bromosuccinimide (0.095 g, 0.53 mmol) added and the reaction stirred for 38 h. The solvent was evaporated and the reaction mixture was purified by column chromatography (hexanes/EtOAc) to afford the title compound (0.075 g, 54%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.08 (s, 1H), 7.41 (d, 1H), 6.82-6.89 (m, 2H), 3.88 (s, 3H), 3.80 (s, 3H). MS: m/z 284.0 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.095 g
Type
reactant
Reaction Step Two
Yield
54%

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